Pyrazinamide-15N,d3

Description

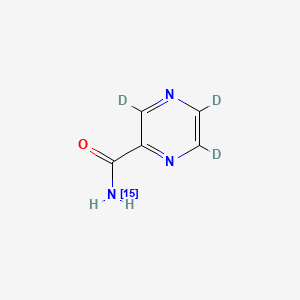

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trideuteriopyrazine-2-(15N)carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBUMCGVEMRF-GTNCALAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676121 |

Source

|

| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-81-1 |

Source

|

| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Pyrazinamide-15N,d3 – Structure, Properties, and Bioanalytical Applications

Executive Summary

Pyrazinamide-15N,d3 is a stable isotope-labeled analog of Pyrazinamide (PZA), a cornerstone first-line antitubercular agent. It functions as a high-precision Internal Standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By incorporating three deuterium atoms on the pyrazine ring and one nitrogen-15 atom in the carboxamide group, this isotopologue provides a mass shift of +4 Da relative to the analyte. This shift is sufficient to eliminate isotopic cross-talk while maintaining chromatographic co-elution, thereby negating matrix effects during the quantification of PZA in complex biological matrices like plasma and cerebrospinal fluid (CSF).

Chemical Identity & Structural Analysis[1][2][3][4][5]

The structural integrity of Pyrazinamide-15N,d3 is defined by the specific substitution of labile and non-labile atoms to ensure metabolic stability and mass spectral distinctness.

| Parameter | Technical Specification |

| Chemical Name | Pyrazine-d3-carboxamide-15N |

| CAS Number | 1246817-81-1 |

| Molecular Formula | |

| Molecular Weight | 127.12 g/mol (Unlabeled PZA: 123.11 g/mol ) |

| Isotopic Purity | |

| Chemical Purity | |

| Appearance | White to off-white solid |

Structural Diagram Logic

The labeling strategy places three deuterium atoms (

-

Ring Deuteration: These positions are non-exchangeable in aqueous media, preventing label loss during extraction.

-

Amide

: Provides a stable heavy atom that is retained in the primary product ion during collision-induced dissociation (CID).

Physicochemical Properties[3][9]

While the chemical behavior of Pyrazinamide-15N,d3 mirrors the unlabeled drug, subtle isotope effects are critical for analytical method development.

-

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (e.g., hexane).

-

pKa: ~0.5 (protonation of pyrazine nitrogen). The acidity of the amide proton is negligible in physiological pH.

-

LogP: -0.71 (Hydrophilic).

-

Chromatographic Behavior:

-

Retention Time: Exhibits negligible shift compared to unlabeled PZA on C18 columns. Deuterium isotope effects can occasionally cause slightly earlier elution (0.01–0.05 min), but this is generally insignificant for MRM windows.

-

Stability: Stable in plasma for >24 hours at room temperature; stable through at least 3 freeze-thaw cycles.

-

Applications in Bioanalysis (LC-MS/MS)

The primary utility of Pyrazinamide-15N,d3 is to correct for matrix effects (ion suppression/enhancement) and recovery variability in pharmacokinetic studies.

Mass Spectrometry Transitions (MRM)

In positive electrospray ionization (ESI+), the molecule forms a protonated precursor

| Compound | Precursor Ion ( | Product Ion ( | Loss Neutral |

| Pyrazinamide (Analyte) | 124.1 | 79.1 | |

| Pyrazinamide-15N,d3 (IS) | 128.1 | 84.0 |

Mechanistic Insight: The fragmentation pathway typically involves the loss of the carboxamide group or water. The transition

Bioanalytical Workflow Visualization

Caption: Validated workflow for Pyrazinamide quantification using Pyrazinamide-15N,d3 as Internal Standard.

Experimental Protocol: Validated Extraction & Analysis

Context: This protocol is adapted from FDA-validated methods for anti-TB drugs in human plasma.

A. Sample Preparation (Protein Precipitation)[7]

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Spiking: Add 10 µL of Pyrazinamide-15N,d3 working solution (e.g., 5 µg/mL in methanol). Vortex for 10 seconds.

-

Why: Early addition ensures the IS tracks the analyte through the entire extraction process.

-

-

Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (50:50 v/v).

-

Agitation: Vortex vigorously for 1 min.

-

Separation: Centrifuge at 10,000

g for 10 min at 4°C. -

Transfer: Transfer 200 µL of the supernatant to an autosampler vial. Dilute 1:1 with water if peak shape distortion occurs due to high organic content.

B. LC-MS/MS Conditions[3][7][10][11][12][13]

-

Column: Phenomenex Kinetex C18 (50

2.1 mm, 2.6 µm) or equivalent HILIC column for polar retention. -

Mobile Phase A: 0.1% Formic acid in Water (provides protons for ESI).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B hold (0-1 min)

Ramp to 90% B (1-3 min) -

Collision Energy (CE): Optimized around 20-25 eV for the

transition.

Synthesis & Quality Control

The synthesis of Pyrazinamide-15N,d3 requires high-efficiency labeling to minimize the presence of "M+3" or "M+0" isotopic impurities, which could interfere with the analyte signal.

Proposed Retrosynthetic Pathway

-

Precursor: Start with Pyrazine-d4 (commercially available, >99% D).

-

Oxidation: Selective oxidation of Pyrazine-d4 to Pyrazine-d3-carboxylic acid .

-

Amidation: Activation of the acid (via acid chloride or mixed anhydride) followed by reaction with

-Ammonium Chloride .

Caption: Synthetic route ensuring high isotopic incorporation at both ring and amide positions.

Quality Control Criteria

-

Isotopic Enrichment: Must be >99% to prevent contribution to the unlabeled analyte channel (M+0).

-

Chemical Purity: >98% to ensure no interfering impurities elute at the retention time.

-

Signal-to-Noise: The IS channel must provide S/N > 100 at the working concentration.

References

-

St. George's University of London. (2024). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous analysis of isoniazid and pyrazinamide in cerebrospinal fluid. Retrieved from [Link]

-

National Institutes of Health (PMC). (2019). A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Retrieved from [Link]

Sources

- 1. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

Technical Guide: Pyrazinamide-15N,d3 (CAS 1246817-81-1) Specifications & Bioanalytical Application

Executive Summary

Pyrazinamide-15N,d3 (CAS 1246817-81-1) is the stable isotope-labeled internal standard (SIL-IS) of choice for the precise quantification of Pyrazinamide (PZA), a first-line antitubercular agent. In clinical Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies, the use of this specific isotopologue corrects for matrix effects, ionization suppression, and extraction variability inherent in LC-MS/MS workflows.

This guide details the physicochemical specifications, mechanistic mass spectrometry rationale, and a validated protocol for implementing this standard in high-throughput clinical assays.

Part 1: Physicochemical Specifications

The reliability of a bioanalytical method begins with the integrity of the reference material. Pyrazinamide-15N,d3 is designed with a mass shift of +4 Da relative to the unlabeled drug, ensuring no isotopic overlap with the natural M+2 isotopes of the analyte.

Table 1: Chemical & Physical Data[1]

| Parameter | Specification |

| Chemical Name | Pyrazine-3,5,6-d3-carboxamide-15N |

| CAS Number | 1246817-81-1 |

| Molecular Formula | C₅H₂D₃N₂¹⁵NO |

| Molecular Weight | 127.12 g/mol (Unlabeled PZA: 123.11 g/mol ) |

| Isotopic Purity | ≥ 99 atom % 15N; ≥ 99 atom % D |

| Chemical Purity | ≥ 98% (HPLC) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO, Water (20 mg/mL) |

| pKa | ~0.5 (Very weak base) |

| SMILES | [2H]c1nc([2H])c(nc1[2H])C(=O)[15NH2] |

| Storage | -20°C; Protect from light and moisture |

Expert Insight: The deuterium labels are located on the pyrazine ring (positions 3, 5, 6), which are non-exchangeable positions. The 15N label is on the amide nitrogen.[1] This specific labeling pattern is superior to amide-deuterated analogs, which are prone to Hydrogen/Deuterium exchange (HDX) in aqueous mobile phases, leading to signal loss and quantification errors.

Part 2: Mass Spectrometry Methodology

Mechanistic Rationale for Transitions

Pyrazinamide is a small, polar molecule that ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation pathway is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

-

Ionization: Protonation occurs at the ring nitrogen, forming

. -

Fragmentation: The primary fragmentation channel involves the loss of the neutral isocyanic acid moiety (HCNO) from the amide group.

Fragmentation Logic

-

Unlabeled PZA (MW 123):

-

Precursor:

124.1 -

Neutral Loss:

-

Product Ion:

81.1 (Pyrazinium ring cation)

-

-

Pyrazinamide-15N,d3 (MW 127):

-

Precursor:

128.1 -

Critical Detail: The neutral loss involves the amide nitrogen (

) and the amide proton. The ring deuteriums ( -

Neutral Loss:

-

Product Ion:

84.1 (

-

Table 2: Optimized MRM Parameters (Sciex API 4000/6500+)

| Compound | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | CXP (V) | Role |

| Pyrazinamide | 124.1 | 81.1 | 50 | 25 | 12 | Quantifier |

| Pyrazinamide | 124.1 | 79.0 | 50 | 35 | 15 | Qualifier |

| PZA-15N,d3 | 128.1 | 84.1 | 50 | 25 | 12 | Internal Standard |

Part 3: Validated Analytical Protocol

Reagent Preparation

-

Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of Pyrazinamide-15N,d3 in 1.0 mL of Methanol. Sonicate for 5 minutes. Store at -20°C.

-

Working Internal Standard (IS) Solution: Dilute stock to 500 ng/mL in 100% Acetonitrile. This solution serves as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

Due to PZA's high polarity (logP ≈ -0.7), Liquid-Liquid Extraction (LLE) with non-polar solvents yields poor recovery. Protein Precipitation (PPT) is the industry standard.

-

Aliquot 50 µL of patient plasma/serum into a 96-well plate or microcentrifuge tube.

-

Add 200 µL of Working IS Solution (Acetonitrile containing PZA-15N,d3).

-

Vortex aggressively for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a fresh plate.

-

Dilute with 100 µL of Water (to improve peak shape on early elution).

LC-MS/MS Conditions

-

Column: Phenomenex Synergi Polar-RP or Waters Atlantis T3 (C18 with polar embedding), 100 x 2.1 mm, 3 µm.

-

Why? Standard C18 columns often fail to retain PZA, causing it to elute in the void volume where ion suppression is highest. Polar-embedded phases increase retention.

-

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient:

-

0.0 - 1.0 min: 5% B (Isocratic loading)

-

1.0 - 3.0 min: 5% -> 90% B

-

3.0 - 4.0 min: 90% B (Wash)

-

4.1 - 6.0 min: 5% B (Re-equilibration)

-

Part 4: Visualization of Workflows

Diagram 1: Fragmentation Pathway & Mass Transitions

This diagram illustrates the specific mass shift logic required for instrument setup.

Caption: Comparative fragmentation pathway showing the specific neutral loss of the labeled amide group.

Diagram 2: Bioanalytical Workflow

A self-validating workflow designed for high-throughput clinical environments.

Caption: Step-by-step bioanalytical workflow for Pyrazinamide quantification using PZA-15N,d3.

References

-

Prahl, J. B., et al. (2016).[2] "Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry." APMIS, 124(11), 1004-1015. [Link]

-

Shah, G., et al. (2012).[3] "Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS." Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]

-

Alsultan, A., & Peloquin, C. A. (2014). "Therapeutic drug monitoring in the treatment of tuberculosis: an update." Drugs, 74(8), 839-854. [Link]

Sources

A Technical Guide to the Molecular Weight Differentiation of Pyrazinamide and Its Stable Isotope-Labeled Analogue, Pyrazinamide-¹⁵N,d₃

This guide provides an in-depth analysis of the molecular weight and structural differences between Pyrazinamide, a primary antitubercular agent, and its stable isotope-labeled (SIL) counterpart, Pyrazinamide-¹⁵N,d₃. This document is intended for researchers, analytical chemists, and drug development professionals who leverage isotopic labeling for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies.

The Rationale for Isotopic Labeling in Quantitative Bioanalysis

In modern drug discovery and development, the precise quantification of a drug in a biological matrix (e.g., plasma, urine, tissue) is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The gold standard for such quantitative work is Liquid Chromatography-Mass Spectrometry (LC-MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS).

An ideal internal standard co-elutes chromatographically with the analyte of interest and experiences identical ionization efficiency and matrix effects in the mass spectrometer's source. A stable isotope-labeled version of the analyte is the quintessential internal standard because its physical and chemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. The deliberate introduction of heavier stable isotopes like Deuterium (²H or d), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) creates a predictable mass shift without significantly altering the molecule's chemical behavior.

This guide focuses on Pyrazinamide-¹⁵N,d₃, a SIL designed for the precise quantification of Pyrazinamide.

Molecular Structure and Isotopic Substitution

Pyrazinamide is an aromatic amide with the chemical formula C₅H₅N₃O.[1][2] Its structure consists of a pyrazine ring with a carboxamide group attached.

In Pyrazinamide-¹⁵N,d₃, four specific atoms are substituted:

-

One Nitrogen Atom (¹⁵N): One of the nitrogen atoms within the pyrazine ring is replaced with its heavier, stable isotope, ¹⁵N.

-

Three Deuterium Atoms (d₃): The three hydrogen atoms attached to the pyrazine ring are replaced with deuterium.

The amide (-CONH₂) hydrogens are typically not substituted as they can be exchangeable, which could compromise quantitative accuracy.

Caption: Molecular structures of Pyrazinamide and its labeled form.

Calculation of Molecular Weights

The molecular weight difference is the sum of the mass differences of the substituted isotopes. To calculate this precisely, we use the atomic masses of the most common isotopes and the specific heavy isotopes.

| Element/Isotope | Standard Atomic Mass (u) | Isotope Mass (u) |

| Hydrogen (¹H) | ~1.008 | - |

| Deuterium (²H or d) | - | 2.0141017778[3] |

| Carbon (¹²C) | ~12.011 | 12.000000 |

| Nitrogen (¹⁴N) | ~14.007 | - |

| Nitrogen (¹⁵N) | - | 15.0001088983[4] |

| Oxygen (¹⁶O) | ~15.999 | 16.000000 |

Table 1: Atomic Masses of Relevant Isotopes

Pyrazinamide (C₅H₅N₃O) Molecular Weight

The molecular formula confirms the presence of 5 Carbon, 5 Hydrogen, 3 Nitrogen, and 1 Oxygen atom.[1][2][5]

| Atom | Count | Average Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 5 | 12.011 | 60.055 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | ~123.115 |

The accepted monoisotopic mass of Pyrazinamide is approximately 123.11 g/mol .[1][6]

Pyrazinamide-¹⁵N,d₃ (C₅H₂d₃¹⁴N₂¹⁵NO) Molecular Weight

For the isotopically labeled molecule, we substitute the masses of the specific isotopes.

| Atom/Isotope | Count | Isotopic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (¹²C) | 5 | 12.0000 | 60.0000 |

| Hydrogen (¹H) | 2 | 1.0078 | 2.0156 |

| Deuterium (d) | 3 | 2.0141 | 6.0423 |

| Nitrogen (¹⁴N) | 2 | 14.0031 | 28.0062 |

| Nitrogen (¹⁵N) | 1 | 15.0001 | 15.0001 |

| Oxygen (¹⁶O) | 1 | 15.9949 | 15.9949 |

| Total | ~127.1591 |

Summary of Molecular Weight Difference

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyrazinamide | C₅H₅N₃O | ~123.115 |

| Pyrazinamide-¹⁵N,d₃ | C₅H₂d₃¹⁴N₂¹⁵NO | ~127.159 |

| Difference | +4.044 |

The resulting mass shift of +4 Da is ideal for mass spectrometry, as it is sufficient to prevent isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte while being small enough to ensure co-elution.

Experimental Protocol: Quantitative Analysis of Pyrazinamide in Human Plasma

This protocol outlines a self-validating system for the quantification of Pyrazinamide using Pyrazinamide-¹⁵N,d₃ as an internal standard. The causality behind these steps ensures robustness and accuracy.

Objective: To determine the concentration of Pyrazinamide in human plasma samples.

Materials:

-

Human plasma (K₂EDTA)

-

Pyrazinamide analytical standard

-

Pyrazinamide-¹⁵N,d₃ (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

Workflow:

Caption: Bioanalytical workflow for Pyrazinamide quantification.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Pyrazinamide (1 mg/mL) in methanol.

-

Prepare a separate stock solution of Pyrazinamide-¹⁵N,d₃ (1 mg/mL) in methanol.

-

Create a working internal standard (IS) solution by diluting the IS stock to 100 ng/mL in 50:50 ACN:Water.

-

Prepare a calibration curve by spiking blank plasma with the Pyrazinamide stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.

-

Add 10 µL of the working IS solution (100 ng/mL Pyrazinamide-¹⁵N,d₃) to every tube except the blank matrix. This step is critical; adding the IS early corrects for variability in all subsequent steps.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an LC autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation from endogenous matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Pyrazinamide: Q1: 124.1 -> Q3: 82.1 (Example transition)

-

Pyrazinamide-¹⁵N,d₃: Q1: 128.1 -> Q3: 86.1 (Example transition, reflecting the +4 Da shift)

-

-

-

Data Analysis and Self-Validation:

-

The peak areas for both the analyte (Pyrazinamide) and the IS (Pyrazinamide-¹⁵N,d₃) are integrated.

-

A ratio of (Analyte Peak Area / IS Peak Area) is calculated for each sample.

-

A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression is applied.

-

The concentration of Pyrazinamide in unknown samples is determined from this curve using their calculated peak area ratios.

-

Trustworthiness: The use of the co-eluting SIL-IS automatically corrects for any sample-to-sample variation in extraction efficiency, injection volume, and ion suppression/enhancement. If a sample experiences lower signal due to matrix effects, the IS signal will be suppressed to the same degree, keeping the ratio constant and the final calculated concentration accurate.

-

References

-

Pyrazinamide | C5H5N3O | CID 1046. PubChem, National Center for Biotechnology Information. [Link]

-

Pyrazinamide. NIST Chemistry WebBook, SRD 69. [Link]

-

Pyrazinamide. SIELC Technologies. [Link]

-

pdp-PYRAZINAMIDE. Pendopharm. [Link]

-

Nitrogen-15 - isotopic data and properties. ChemLin. [Link]

-

Physics Deuterium. SATHEE - IIT Kanpur. [Link]

-

Deuterium. Wikipedia. [Link]

-

Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

nitrogen-15 atom (CHEBI:36934). EMBL-EBI. [Link]

-

Isotope data for nitrogen-15. Thomas Jefferson National Accelerator Facility. [Link]

-

Deuteron Mass. Aakash Institute. [Link]

-

Deuterium. Britannica. [Link]

-

Deuterium. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Technical Whitepaper: Isotopic Purity & Stability Standards for Pyrazinamide-15N,d3 in Bioanalysis

Executive Summary: The Precision Imperative

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy. In the context of Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity.

However, the reliability of LC-MS/MS data is entirely dependent on the quality of the Internal Standard (IS). For PZA, the stable isotope-labeled analog Pyrazinamide-15N,d3 is the preferred choice. This guide details the critical isotopic purity requirements, structural stability concerns, and validation protocols necessary to prevent "cross-talk" interference that can compromise assay data integrity and regulatory compliance (FDA/EMA).

The Physics of Purity: Chemical vs. Isotopic

To source the correct reagent, one must distinguish between two distinct purity metrics found on a Certificate of Analysis (CoA).

Chemical Purity

-

Definition: The percentage of the sample that is chemically Pyrazinamide (regardless of isotopic labeling).

-

Requirement: Typically >98% .

-

Risk: Low. Chemical impurities (synthesis byproducts) usually have different retention times or mass transitions and are separated by the LC or filtered by the MS.

Isotopic Purity (The Critical Parameter)

-

Definition: The percentage of the PZA molecules that actually carry the full +4 Da mass tag (

N, -

The Threat (M+0): The most dangerous impurity is unlabeled Pyrazinamide (M+0) . Because the IS is chemically identical to the analyte, they co-elute. If the IS reagent contains even trace amounts of M+0, it will generate a signal in the analyte channel.

-

The Mechanism: Since the IS is added at a fixed, high concentration (often 10–50x higher than the analyte LLOQ), a 1% impurity of M+0 in the IS can result in a false analyte signal that exceeds the Lower Limit of Quantification (LLOQ).

Visualization of Isotopic Interference

The following diagram illustrates how "Isotopic Cross-Talk" occurs in the mass spectrometer.

Figure 1: The "M+0" impurity in the Internal Standard creates a false signal in the Analyte channel, artificially inflating reported concentrations.

Structural Integrity: The Deuterium Exchange Risk

Not all "d3" labels are created equal. The position of the deuterium atoms determines the stability of the standard in solution.

The Exchangeable Proton Problem

Pyrazinamide contains an amide group (

-

Bad Labeling: If the deuterium is placed on the amide nitrogen (

), it will wash off immediately in the mobile phase, reverting the IS back to a lower mass (M+1 or M+0) and causing massive interference. -

Good Labeling: Deuterium must be located on the pyrazine ring (Positions 3, 5, 6), where C-D bonds are stable and non-exchangeable.

Ideal Structure Specification

When ordering, verify the structure corresponds to: Pyrazine-d3-carboxamide-15N .

-

Ring: 3 Deuteriums (Stable)

-

Amide: 1 Nitrogen-15 (Stable)

-

Amide Protons: Unlabeled (H), as they will exchange anyway.

Quantifying the Requirement (Regulatory Limits)

How pure does your IS need to be? This is not a guess; it is a calculation based on FDA and EMA Bioanalytical Method Validation (BMV) guidelines.

The Golden Rule (FDA/EMA):

The response of the interfering component (from the IS) at the retention time of the analyte should be ≤ 5% of the analyte response at the LLOQ .

The Calculation Matrix

Use the table below to determine the maximum allowable "M+0" impurity in your IS reagent based on your assay design.

| IS Concentration Spiked | Analyte LLOQ | Ratio (IS : LLOQ) | Max Allowable M+0 Abundance in IS |

| 1000 ng/mL | 10 ng/mL | 100 : 1 | < 0.05% (Ultra-High Purity Required) |

| 500 ng/mL | 50 ng/mL | 10 : 1 | < 0.5% (Standard Requirement) |

| 200 ng/mL | 100 ng/mL | 2 : 1 | < 2.5% (Lower Purity Acceptable) |

Note: High sensitivity assays (low LLOQ) with high IS spiking require exponentially higher isotopic purity.

Experimental Protocol: IS Purity Validation

Before using a new lot of Pyrazinamide-15N,d3 for clinical sample analysis, you must validate its purity experimentally. Relying solely on the vendor CoA is insufficient for regulated bioanalysis.

Workflow Diagram

Figure 2: Step-by-step decision tree for validating Internal Standard isotopic purity prior to use.

Detailed Method

-

Preparation:

-

Sample A (LLOQ): Spike blank matrix with unlabeled PZA at the LLOQ concentration. Add IS at the working concentration.

-

Sample B (Zero Blank): Blank matrix + IS at working concentration (NO analyte).

-

Sample C (Double Blank): Blank matrix only (NO analyte, NO IS).

-

-

Analysis:

-

Inject Sample C to ensure the matrix itself is clean.

-

Inject Sample A (LLOQ) and record the peak area of the Analyte.

-

Inject Sample B (Zero Blank) and record the peak area in the Analyte channel.

-

-

Calculation:

-

Acceptance Criteria:

-

Result must be ≤ 5% . If > 5%, the IS contains too much unlabeled PZA (M+0) or the IS concentration is too high relative to the LLOQ.

-

Procurement Specifications (The "Copy-Paste" List)

When communicating with synthesis vendors (e.g., TRC, Sigma, Alsachim), use these exact specifications to ensure compliance:

-

Chemical Formula:

[1][2][3] -

Isotopic Enrichment:

atom % -

Label Position:

-

Deuterium (

): Must be on the Pyrazine Ring (Positions 3, 5, 6). Labels on the amide group are unacceptable. -

Nitrogen (

N): Amide or Ring Nitrogen (Amide preferred for mass shift stability).

-

-

Unlabeled (M+0) Content: Must be < 0.5% (or calculated based on Section 4).

-

Chemical Purity: > 98%.[4]

References

-

US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity). [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.1 (Selectivity). [Link]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group Case Study. [Link] (General reference for isotopic purity calculation methodology).

Sources

Technical Deep Dive: Pyrazinamide-15N,d3 Stable Isotope Labeling Pattern

Executive Summary & Scientific Rationale

In the high-precision bioanalysis of anti-tuberculosis pharmacokinetics, Pyrazinamide-15N,d3 represents the "Gold Standard" Internal Standard (IS). While simple deuterated analogs (e.g., PZA-d3) are common, the dual-labeled

This guide deconstructs the structural logic, synthetic causality, and metabolic fate of this specific isotopologue, providing a self-validating protocol for its use in regulated drug development environments.

Chemical Architecture & Isotope Placement

To utilize this reagent effectively, one must understand the exact location of the heavy isotopes. The nomenclature "Pyrazinamide-15N,d3" typically refers to Pyrazine-d3-carboxamide-15N .

Structural Specification

-

Parent Formula: C

H -

Labeled Formula: C

H - Mass: +4.02 Da

Label Positioning Logic

-

Ring Deuteration (

): The three aromatic protons on the pyrazine ring (positions 3, 5, and 6) are replaced with Deuterium ( -

Amide Nitrogen (

N): The nitrogen atom within the carboxamide group (-CON H-

Purpose: Adds +1 Da to achieve the critical +4 Da threshold.

-

Metabolic Marker:[6] This position is chemically distinct. Upon hydrolysis by the enzyme Pyrazinamidase (PncA), this label is lost as

NH

-

Visualization: Molecular Architecture

The following diagram illustrates the specific labeling pattern and the resulting mass shift.

Figure 1: Structural modification logic for Pyrazinamide-15N,d3. Green indicates deuterium placement; Red indicates 15N placement.

Synthetic Route & Production Principles

Understanding the synthesis is crucial for troubleshooting impurities. The production of Pyrazinamide-15N,d3 generally follows a convergent route ensuring high isotopic purity (>98%).

The "Amidation" Protocol

The most robust synthesis involves reacting a deuterated precursor with labeled ammonia.

-

Precursor: Pyrazine-d3-carboxylic acid . (Derived from Pyrazine-d4 via oxidation or hydrolysis of a nitrile).

-

Reagent:

N-Ammonium Chloride ( -

Coupling: The acid is activated (e.g., via acid chloride or CDI coupling) and reacted with the labeled ammonia.

Reaction:

Validated Bioanalytical Workflow (LC-MS/MS)

This section details the utilization of Pyrazinamide-15N,d3 as an Internal Standard. The protocol relies on the principle that the IS and analyte co-elute but are mass-differentiated.

Mass Transitions (MRM)

The fragmentation pattern of Pyrazinamide typically involves the loss of the carboxamide group (Neutral Loss of 44 Da for the IS).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Loss Fragment | Rationale |

| Pyrazinamide (Native) | 124.1 ( | 81.1 | -CONH | Detection of the pyrazine ring cation. |

| PZA-15N,d3 (IS) | 128.1 ( | 84.1 | -CO | Ring retains |

Note: The IS Product Ion is 84.1, not 85.1. This is because the

Sample Preparation Protocol

-

Matrix: Human Plasma / Serum.

-

Method: Protein Precipitation (PPT).

Step-by-Step:

-

Aliquot: Transfer 50 µL of plasma sample into a clean tube.

-

IS Spike: Add 20 µL of Pyrazinamide-15N,d3 Working Solution (e.g., 500 ng/mL in MeOH).

-

Why? Adding IS before precipitation compensates for extraction efficiency losses.

-

-

Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer supernatant to an autosampler vial and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

Metabolic Fate & Mechanistic Limitations

A critical aspect of using "Amide-15N" labeled standards is understanding their limitations in metabolic flux studies. Pyrazinamide is a prodrug converted to the active Pyrazinoic Acid (POA) .[7][8][9]

The "Label Loss" Phenomenon

When PZA-15N,d3 is hydrolyzed by the enzyme Pyrazinamidase (PncA), the amide bond is cleaved.

-

The Pyrazine Ring (

) becomes Pyrazinoic Acid ( -

The Amide Nitrogen (

N) is released as Ammonia (

Implication: You cannot use this specific IS to quantify Pyrazinoic Acid (POA). You must use a separate IS (e.g., Pyrazinoic Acid-d3) for the metabolite.

Pathway Visualization

The following diagram maps the flow of isotopes through the metabolic pathway.

Figure 2: Metabolic fate of the isotopes. Note that the 15N label (Red) is cleaved off during activation, while the d3 label (Green implied) remains on the active drug.

Data Summary & Specifications

| Parameter | Specification |

| Chemical Name | Pyrazine-d3-2-carboxamide-15N |

| CAS Number | 1246817-81-1 |

| Molecular Weight | 127.14 |

| Chemical Purity | |

| Isotopic Enrichment | |

| Solubility | Soluble in DMSO, Methanol, Water |

| Storage | -20°C, Hygroscopic (Store Desiccated) |

References

-

World Health Organization. (2020). Operational Handbook on Tuberculosis: Module 4: Treatment - Drug-Resistant Tuberculosis Treatment. WHO.[9][10] [Link]

-

Sturkenboom, M. G., et al. (2015). "Quantification of Isoniazid, Pyrazinamide, and Ethambutol in Serum Using Liquid Chromatography-Tandem Mass Spectrometry." Therapeutic Drug Monitoring, 37(6). [Link]

-

Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

-

Zheng, X., et al. (2022).[10] "Simultaneous determination of pretomanid and pyrazinamide in rat plasma by LC-MS/MS." Acta Chromatographica. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijipls.co.in [ijipls.co.in]

- 6. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 10. akjournals.com [akjournals.com]

A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of Pyrazinamide-d3 and Pyrazinamide-15N,d3

Foreword: The Pursuit of Precision in Bioanalysis

In the landscape of modern drug development and clinical research, the demand for analytical precision is absolute. The quantification of therapeutic agents in complex biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. It is in this pursuit of accuracy that the role of the internal standard becomes paramount, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard is a silent partner to the analyte, mirroring its journey through extraction, chromatography, and ionization, thereby correcting for any variability that may arise.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for this purpose.[1] By incorporating heavier, non-radioactive isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), we create a molecule that is chemically identical to the analyte yet distinguishable by its mass. This guide delves into the nuanced yet critical differences between two such SILs for the antitubercular drug Pyrazinamide: Pyrazinamide-d3 and Pyrazinamide-¹⁵N,d3. As researchers and drug development professionals, understanding these differences is not merely an academic exercise; it is fundamental to the development of robust, reliable, and regulatory-compliant bioanalytical methods.

The Analyte: Pyrazinamide - A Unique Antitubercular Agent

Pyrazinamide (PZA) is a frontline drug in the treatment of tuberculosis, a persistent global health threat.[2] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. PZA is particularly effective against semi-dormant or non-replicating persisters of Mycobacterium tuberculosis, especially in the acidic environments of macrophages and caseous lesions, a characteristic that allows for the shortening of treatment regimens.[3][4] The accurate quantification of PZA in plasma is crucial for optimizing dosing, ensuring efficacy, and minimizing potential toxicity, such as hepatotoxicity.[5]

The Internal Standards: A Tale of Two Labels

The choice of an internal standard is a critical decision in bioanalytical method development. For Pyrazinamide, two commonly available stable isotope-labeled variants are Pyrazinamide-d3 and Pyrazinamide-¹⁵N,d3. While both serve the same fundamental purpose, the nature and placement of their isotopic labels give rise to distinct analytical properties.

Structural and Physicochemical Properties

A summary of the key quantitative data for Pyrazinamide and its labeled analogues is presented in Table 1.

| Property | Pyrazinamide (Unlabeled) | Pyrazinamide-d3 | Pyrazinamide-¹⁵N,d3 |

| Molecular Formula | C₅H₅N₃O | C₅H₂D₃N₃O | C₅H₂D₃N₂¹⁵NO |

| Molecular Weight | 123.11 g/mol | 126.13 g/mol [6] | 127.12 g/mol [7] |

| Mass Increase (vs. Unlabeled) | N/A | +3 Da | +4 Da |

| Isotopic Labels | None | 3 x Deuterium (²H) | 3 x Deuterium (²H), 1 x Nitrogen-15 (¹⁵N) |

| CAS Number | 98-96-4 | 1432059-16-9[6] | 1246817-81-1[7] |

The structural differences are visually represented in the following diagram:

Figure 1: Molecular Structures of Pyrazinamide and its Isotopologues.

The InChI string for Pyrazinamide-d3 confirms that the three deuterium atoms are located on the pyrazine ring. For Pyrazinamide-¹⁵N,d3, the InChI string, InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1, indicates three deuteriums on the pyrazine ring and a nitrogen-15 label on the amide nitrogen (6+1).[8]

Mass Spectrometric Behavior: A Comparative Fragmentation Analysis

The utility of a SIL internal standard is intimately linked to its behavior in the mass spectrometer. The goal is for the internal standard to fragment in a manner analogous to the unlabeled analyte, producing a stable, high-intensity product ion that is shifted in mass by the isotopic label.

Pyrazinamide and Pyrazinamide-d3 Fragmentation

In positive ion electrospray ionization (ESI+), Pyrazinamide readily protonates to form the precursor ion [M+H]⁺ at m/z 124.1.[9] Collision-induced dissociation (CID) of this precursor ion typically results in the loss of the carbamoyl group (-CONH₂) as a neutral species, leading to the formation of the pyrazinyl cation at m/z 79.1.

For Pyrazinamide-d3, the precursor ion is observed at m/z 127.1 (+3 Da). Following CID, the deuterated pyrazinyl cation is observed at m/z 82.1 (+3 Da). This clean and predictable fragmentation makes Pyrazinamide-d3 a suitable internal standard.[9]

Figure 2: Fragmentation pathway for Pyrazinamide and Pyrazinamide-d3.

Predicted Fragmentation of Pyrazinamide-¹⁵N,d3

For Pyrazinamide-¹⁵N,d3, the precursor ion [M+H]⁺ would be observed at m/z 128.1 (+4 Da). The key difference in fragmentation arises from the ¹⁵N label on the amide nitrogen. The primary fragmentation pathway for amides is the cleavage of the N-CO bond. Therefore, the neutral loss would be -CO¹⁵NH₂, which has a mass of 44 Da. This would result in the formation of the deuterated pyrazinyl cation at m/z 82.1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Improvement of the MS/MS fragment ion coverage of acidic residue-containing peptides by amidation with 15N-substituted amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vivanls.com [vivanls.com]

- 4. Pyrazinamide-d3-15N | CAS Number 1246817-81-1 [klivon.com]

- 5. Pyrazinamide-15N,d3 | 1246817-81-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. japsonline.com [japsonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Pyrazinamide-15N,d3: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-Depth Technical Guide for Researchers

Introduction: The Role of Isotopically Labeled Pyrazinamide in Research

Pyrazinamide is a cornerstone of multidrug regimens for the treatment of tuberculosis[1][2]. For researchers in drug development, pharmacology, and clinical diagnostics, the isotopically labeled analog, Pyrazinamide-15N,d3, serves as an indispensable tool. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of pyrazinamide measurement in biological matrices.

The incorporation of stable isotopes—one nitrogen-15 atom and three deuterium atoms—results in a compound with a higher molecular weight (127.12 g/mol ) compared to the native pyrazinamide (123.11 g/mol )[3][4]. This mass shift is crucial for its function as an internal standard. However, it is critical for researchers to understand that this isotopic labeling does not appreciably alter the chemical reactivity or the toxicological profile of the molecule. Therefore, the safety precautions and handling procedures for Pyrazinamide-15N,d3 are considered identical to those for unlabeled pyrazinamide[5][6]. This guide synthesizes data from various safety data sheets (SDS) and toxicological databases to provide a comprehensive safety framework for laboratory personnel.

Hazard Identification and Risk Assessment

Pyrazinamide is classified as a hazardous substance according to OSHA 29 CFR 1910.1200[5]. The primary health concerns are related to its potential for liver damage (hepatotoxicity), especially at high doses, and its effects as a skin, eye, and respiratory irritant[6][7].

Potential Health Effects:

-

Acute Exposure: May cause irritation to the skin, eyes, and respiratory tract[4][6][7]. Ingestion can lead to gastrointestinal irritation, nausea, and vomiting[4][7].

-

Chronic Exposure: The most significant concern is potential liver damage[7]. It may also affect genetic material, as it has shown mutagenic effects in mammalian somatic cells[6].

-

Special Conditions: Individuals with pre-existing liver conditions or acute gout may be more susceptible to its adverse effects[7].

Before any handling of Pyrazinamide-15N,d3, a thorough risk assessment is mandatory. The following workflow provides a logical framework for this process.

Caption: Risk assessment workflow for handling Pyrazinamide-15N,d3.

Safe Handling and Engineering Controls

Given the hazards, particularly the risk of inhaling fine powder, appropriate engineering controls are paramount.

Protocol for Weighing and Preparing Stock Solutions:

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood or ventilated balance enclosure is operational and certified. Clear the workspace of any unnecessary items.

-

Use of Engineering Controls: Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood or a powder containment hood. This is the most effective way to prevent inhalation of airborne particles.

-

Weighing:

-

Use an anti-static weigh boat or glassine paper to minimize dispersal of the fine powder.

-

Tare the balance with the weigh boat inside the containment hood.

-

Carefully transfer the desired amount of Pyrazinamide-15N,d3 using a clean spatula. Avoid creating dust clouds by moving slowly and deliberately.

-

-

Solubilization:

-

Place a stir bar in the receiving flask or vial that already contains the calculated volume of solvent (e.g., Acetonitrile, Methanol).

-

Gently tap the weigh boat to transfer the solid into the solvent.

-

Rinse the weigh boat with a small amount of additional solvent to ensure a quantitative transfer.

-

Cap the container and stir until the compound is fully dissolved.

-

-

Cleanup: Immediately after use, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in a designated chemical waste container.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following decision process should be used to ensure adequate protection.

Caption: Decision workflow for selecting appropriate PPE.

-

Hand Protection: Always wear protective gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use[8].

-

Eye Protection: Safety glasses with side shields are mandatory. If there is a significant splash hazard when working with solutions, chemical goggles should be worn[7].

-

Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened. Ensure legs and feet are covered with long trousers and closed-toe shoes[8].

-

Respiratory Protection: An effective dust mask or a NIOSH-approved respirator should be used if engineering controls are not feasible or during a large spill cleanup where dust generation is unavoidable[4][7].

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[6].

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops[6].

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[6].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[5].

Minor Spill Response Protocol:

This protocol is for small quantities (typically <1 gram) of solid material.

Caption: Step-by-step workflow for responding to a minor laboratory spill.

For major spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) office immediately[5].

Physical and Chemical Properties

While the chemical behavior is analogous, key physical properties differ slightly due to isotopic labeling.

| Property | Pyrazinamide | Pyrazinamide-15N,d3 | Source(s) |

| CAS Number | 98-96-4 | 1246817-81-1 | [3][6] |

| Molecular Formula | C₅H₅N₃O | C₅H₂D₃N₂¹⁵NO | [3][6] |

| Molecular Weight | 123.11 g/mol | 127.12 g/mol | [3][4] |

| Appearance | White crystalline powder | Pale yellow or white solid | [2][5] |

| Melting Point | 188-192 °C | Not explicitly available, expected to be similar | [4] |

| Solubility | Soluble in water (1:60), alcohol (1:110) | Not explicitly available, expected to be similar | [5] |

| Storage Temperature | Room Temperature (15-30°C) | 2-8°C or -20°C (supplier dependent) | [1] |

Stability, Storage, and Disposal

Storage: Pyrazinamide-15N,d3 is a valuable research material, and its integrity must be maintained.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area[8].

-

Follow the specific storage temperature recommended by the supplier, which can range from 2-8°C to -20°C[9].

-

The compound is considered stable under recommended storage conditions[4][5].

Disposal: All waste containing Pyrazinamide-15N,d3 must be treated as hazardous chemical waste.

-

Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) and excess solutions in a clearly labeled, sealed hazardous waste container.

-

Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations[5][7]. Do not dispose of it down the drain.

References

-

Material Safety Data Sheet - Pyrazinamide MSDS. Sciencelab.com, Inc. (2005). [Link]

-

Pyrazinamide Material Safety Data Sheet. Pan American Health Organization (PAHO). (2005). [Link]

-

Pyrazinamide Patient Drug Record. NIH Clinical Info. [Link]

-

Pyrazinamide-15N,d3 Product Information. Pharmaffiliates. [Link]

-

Pyrazinamide 15N,D3 Product Information. Analytical Standard Solutions (A2S). [Link]

-

Pyrazinamide Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazinamide-15N,d3 | TRC-P840602-10MG | LGC Standards [lgcstandards.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. www3.paho.org [www3.paho.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Pyrazinamide-d3-15N | CAS Number 1246817-81-1 [klivon.com]

A Comprehensive Technical Guide to the Synthesis of ¹⁵N and Deuterium-Labeled Pyrazinamide for Advanced Drug Metabolism and Pharmacokinetic Studies

Abstract

Pyrazinamide (PZA) is an essential first-line antitubercular drug, and understanding its metabolic fate is crucial for optimizing treatment regimens and overcoming drug resistance. Isotopic labeling, using stable isotopes such as nitrogen-15 (¹⁵N) and deuterium (D), provides an indispensable tool for these investigations. This guide offers an in-depth exploration of the synthetic pathways for preparing ¹⁵N and deuterium-labeled Pyrazinamide. It is designed for researchers, medicinal chemists, and drug development professionals, providing not just procedural steps but also the underlying chemical principles and strategic considerations for label placement. Detailed protocols for synthesis, purification, and comprehensive analytical validation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented to ensure the production of high-quality labeled compounds for rigorous scientific inquiry.

Introduction

Pyrazinamide: A Cornerstone in Tuberculosis Therapy

Pyrazinamide holds a unique position in the combination therapy for Mycobacterium tuberculosis. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] POA is particularly effective against semi-dormant mycobacteria residing in the acidic environment of granulomas, a niche where many other antibiotics are less active.[1][2] The metabolism of Pyrazinamide in the human body is extensive, primarily occurring in the liver to form metabolites such as pyrazinoic acid and 5-hydroxypyrazinamide.[2][3] The pharmacokinetic profile of Pyrazinamide can be influenced by various factors, including patient genetics and co-infections, which can impact treatment efficacy and toxicity.[3][4]

The Significance of Isotopic Labeling in Drug Development

Stable isotope labeling is a powerful technique that replaces one or more atoms of a molecule with their heavier, non-radioactive isotopes.[5] The resulting labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by analytical methods like mass spectrometry and NMR spectroscopy.[6] This seemingly subtle modification has profound implications for drug development:

-

Quantitative Bioanalysis: Isotopically labeled versions of a drug are the gold standard for use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] They co-elute with the unlabeled drug, correcting for variations in sample preparation and instrument response, which allows for highly accurate quantification in biological matrices.

-

Metabolite Identification: Administering a labeled drug and analyzing biological samples can help distinguish drug-related metabolites from endogenous compounds, simplifying the process of metabolic pathway elucidation.[8][9]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing a clear picture of a drug's journey through the body.[8][9]

-

Mechanistic Studies: Deuterium labeling can be used to probe reaction mechanisms and study the kinetic isotope effect, where the replacement of a hydrogen atom with deuterium can slow down a metabolic reaction, potentially improving a drug's pharmacokinetic profile.[10]

Section 1: Synthesis of ¹⁵N-Labeled Pyrazinamide

Retrosynthetic Analysis and Strategic Considerations

The pyrazine ring contains two nitrogen atoms, and the amide side chain contains another, offering multiple possibilities for ¹⁵N incorporation. Labeling the amide nitrogen is a common strategy. However, for metabolic studies, it is often preferable to incorporate the label into a metabolically stable position, such as the heterocyclic ring, to ensure the label is not lost during biotransformation.[8] The Zincke reaction provides a robust method for incorporating ¹⁵N into pyridine-like heterocycles and can be adapted for pyrazines.[11] This method involves ring-opening of the heterocycle to form a Zincke salt, followed by ring-closure with a ¹⁵N-labeled amine, such as ¹⁵NH₄Cl, to introduce the isotope with high efficiency.[11][12][13]

Pathway 1: Synthesis from Pyrazine-2,3-dicarboxylic Acid and ¹⁵N-Ammonia

A practical and efficient route to ¹⁵N-labeled Pyrazinamide involves the reaction of pyrazine-2,3-dicarboxylic acid or its anhydride with a ¹⁵N-labeled ammonia source. This method leverages commercially available starting materials and proceeds through a mechanism involving ring opening of the anhydride, amidation, and subsequent decarboxylation.[14]

Reaction Overview & Mechanism

The synthesis begins with the reaction of 2,3-pyrazinedicarboxylic anhydride with ¹⁵N-labeled ammonium hydroxide. The initial step is a nucleophilic attack of the ¹⁵N-ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a ¹⁵N-amide and a carboxylic acid. Upon heating, this intermediate undergoes decarboxylation to yield ¹⁵N-Pyrazinamide. An alternative patented method describes the direct reaction of pyrazine-2,3-dicarboxylic acid with urea, which can also be adapted for ¹⁵N-labeling by using ¹⁵N-labeled urea.[15]

Experimental Protocol: ¹⁵N-Pyrazinamide Synthesis

Materials and Reagents:

-

Pyrazine-2,3-dicarboxylic acid

-

¹⁵N-Ammonium hydroxide (¹⁵NH₄OH)

-

Urea (for alternative method)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents (e.g., ethanol, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

-

Preparation of the Mono-¹⁵N-ammonium Salt: In a reaction vessel, dissolve pyrazine-2,3-dicarboxylic acid in a minimal amount of water. To this solution, add an equimolar amount of ¹⁵N-ammonium hydroxide. The mixture will heat up and effervesce.

-

Reaction with Urea (optional but can improve yield): Add an equimolar amount of urea to the reaction mixture.

-

Heating and Reaction: Gradually heat the mixture. The components will start to melt around 110°C. Continue to increase the temperature to 160-165°C, and finally maintain it between 188-195°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).[15] During this process, ¹⁵N-Pyrazinamide will form and may sublime on cooler parts of the apparatus.[15]

-

Work-up and Purification: Cool the reaction vessel to room temperature. Collect the sublimed product. The remaining reaction mixture can be dissolved in water, neutralized with a base (e.g., NaOH), and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Recrystallization: The crude ¹⁵N-Pyrazinamide can be further purified by recrystallization from a suitable solvent such as water or ethanol to obtain a high-purity product.

Visualization of ¹⁵N-Pyrazinamide Synthesis

Caption: Synthesis of ¹⁵N-Pyrazinamide via a decarboxylation reaction.

Section 2: Synthesis of Deuterium-Labeled Pyrazinamide

Strategic Placement of Deuterium Labels

Deuterium labeling can be approached in two main ways: by direct hydrogen-deuterium (H-D) exchange on the final Pyrazinamide molecule or by building the molecule from deuterated precursors. The choice of strategy depends on the desired labeling pattern. For instance, deuteration of the pyrazine ring can alter its metabolic profile by slowing down cytochrome P450-mediated oxidation. This is due to the kinetic isotope effect, where the stronger C-D bond is broken more slowly than a C-H bond.

Pathway 1: H-D Exchange on the Pyrazine Ring

Direct H-D exchange is an attractive method for introducing deuterium into aromatic and heteroaromatic rings.[16] This can be achieved under acidic or basic conditions, or with the aid of a metal catalyst.[16] Recent advances have shown that catalysts like tris(pentafluorophenyl)borane can facilitate the deuteration of heteroaromatic compounds using deuterium oxide (D₂O) under mild conditions.[17] Silver-catalyzed methods have also been developed for the site-selective deuteration of C-H bonds in various heterocycles.[10][18]

Experimental Protocol: Deuterium-Labeled Pyrazinamide Synthesis

Materials and Reagents:

-

Pyrazinamide

-

Deuterium oxide (D₂O)

-

Deuterated acid (e.g., D₂SO₄) or a suitable catalyst (e.g., tris(pentafluorophenyl)borane)

-

Anhydrous organic solvent (e.g., dioxane)

-

Neutralizing agent (e.g., NaHCO₃)

Step-by-Step Methodology:

-

Reaction Setup: In a sealed reaction vessel, dissolve Pyrazinamide in a suitable anhydrous solvent.

-

Deuterium Source and Catalyst: Add a deuterated acid catalyst and a source of deuterium, such as D₂O.

-

Heating: Heat the reaction mixture to a temperature that facilitates the H-D exchange. The optimal temperature and reaction time will depend on the chosen catalyst and should be determined experimentally.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture and analyzing them by ¹H NMR to observe the disappearance of the proton signals at the positions being deuterated.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture and neutralize the acid catalyst with a suitable base.

-

Purification: Extract the deuterated Pyrazinamide with an organic solvent, dry the organic layer, and evaporate the solvent. The product can be further purified by recrystallization or column chromatography.

Visualization of H-D Exchange on Pyrazinamide

Caption: General workflow for the deuteration of Pyrazinamide.

Section 3: Purification and Analytical Validation

General Purification Techniques

Regardless of the synthetic pathway, the final labeled Pyrazinamide must be purified to a high degree to be suitable for research applications. Standard techniques include:

-

Recrystallization: An effective method for removing impurities from solid compounds. The choice of solvent is critical to ensure good recovery of the purified product.

-

Column Chromatography: Useful for separating the desired labeled compound from unreacted starting materials and byproducts, especially when their polarities differ significantly.

Comprehensive Analytical Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and isotopic enrichment of the synthesized labeled Pyrazinamide.

| Analytical Technique | Information Provided | Expected Results for Labeled Pyrazinamide |

| ¹H NMR | Structural confirmation, degree of deuteration | For ¹⁵N-PZA, subtle changes in chemical shifts or coupling constants may be observed. For D-PZA, disappearance or reduction in the intensity of proton signals at the deuterated positions. |

| ¹³C NMR | Structural confirmation | For ¹⁵N-PZA, splitting of carbon signals adjacent to the ¹⁵N atom due to ¹³C-¹⁵N coupling. |

| ¹⁵N NMR | Direct confirmation of ¹⁵N incorporation | A signal corresponding to the ¹⁵N nucleus will be present. |

| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic enrichment | For ¹⁵N-PZA, an increase in the molecular ion peak by the number of ¹⁵N atoms incorporated. For D-PZA, an increase in the molecular ion peak corresponding to the number of deuterium atoms incorporated. The isotopic distribution pattern will confirm the level of enrichment.[8] |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity | A single, sharp peak indicating the absence of impurities.[8] |

Analytical Workflow Diagram

Caption: Analytical workflow for validating labeled Pyrazinamide.

Conclusion and Future Perspectives

The synthesis of ¹⁵N and deuterium-labeled Pyrazinamide is a critical enabling step for advanced research into its mechanism of action, metabolism, and pharmacokinetics. The pathways described in this guide provide robust and adaptable methods for producing these essential research tools. As analytical techniques become more sensitive, the demand for high-purity, strategically labeled compounds will continue to grow. Future efforts in this area may focus on developing more efficient and site-selective labeling methods, as well as the synthesis of multiply labeled isotopologues (e.g., containing both ¹³C and ¹⁵N) for more complex metabolic flux analysis.[19] These advancements will undoubtedly contribute to a deeper understanding of tuberculosis treatment and the development of more effective therapeutic strategies.

References

-

Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. (2021). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

What are the pharmacokinetics of Pyrazinamide (PZA)? (2025). Dr.Oracle. Available at: [Link]

-

Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. (n.d.). PMC. Available at: [Link]

-

Pyrazinamide. (n.d.). Wikipedia. Available at: [Link]

-

Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. (2021). ResearchGate. Available at: [Link]

-

Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

-

Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. (2021). PubMed. Available at: [Link]

-

Pharmacokinetics of pyrazinamide and its metabolites in patients with hepatic cirrhotic insufficiency. (1987). PubMed. Available at: [Link]

- Process of producing pyrazinamide. (1955). Google Patents.

- Method for producing compound having deuterated aromatic ring or heterocyclic ring. (2010). Google Patents.

-

SABRE-Enhanced Benchtop 15N NMR and Efforts Toward Synthetic 15N-Labeling of Pyrazinamide, an Antibiotic and Potential MRI Contrast Agent. (2026). YouTube. Available at: [Link]

-

Synthesis of pyrazinamide analogues and their antitubercular bioactivity. (2020). ResearchGate. Available at: [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2024). ChemRxiv. Available at: [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek, Inc. Available at: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Available at: [Link]

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). PMC. Available at: [Link]

-

Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. (2018). PMC. Available at: [Link]

-

The first line TB drug pyrazinamide is a phoenix. (n.d.). SlidePlayer. Available at: [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.). ResearchGate. Available at: [Link]

-

2,3-PYRAZINEDICARBOXYLIC ACID. (n.d.). Organic Syntheses. Available at: [Link]

-

15N-labelled pyrazines of triterpenic acids. (2015). ResearchGate. Available at: [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. Available at: [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. (n.d.). Bentham Science. Available at: [Link]

-

Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates. (2019). RSC Publishing. Available at: [Link]

-

Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2013). PMC. Available at: [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). PMC. Available at: [Link]

-

Direct synthesis of pyrazinamide (an antitubercular drug). (n.d.). ResearchGate. Available at: [Link]

-

Quantification of isoniazid, pyrazinamide and ethambutol in serum using liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. Available at: [Link]

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). ResearchGate. Available at: [Link]

Sources

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. journals.asm.org [journals.asm.org]

- 4. Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 6. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]

- 16. US20100331540A1 - Method for producing compound having deuterated aromatic ring or heterocyclic ring - Google Patents [patents.google.com]

- 17. Deuteration of Aromatic and Heteroamomatic Compounds Catalyzed by Tris(pentafluorophenyl)borane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

Methodological & Application

protocol for Pyrazinamide quantification using Pyrazinamide-15N,d3

Application Note: High-Performance Quantification of Pyrazinamide in Human Plasma via LC-MS/MS using Stable Isotope Dilution (Pyrazinamide- N,d )

Abstract & Scope

This protocol details the validated quantification of Pyrazinamide (PZA), a first-line anti-tuberculosis agent, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The method utilizes Pyrazinamide-

Designed for clinical research and drug development, this workflow addresses the specific challenge of PZA analysis: its high polarity, which often leads to poor retention on standard C18 columns and significant ion suppression zone interference. We employ a high-aqueous stable column chemistry and protein precipitation to ensure robustness compliant with FDA Bioanalytical Method Validation guidelines.

Introduction: The Bioanalytical Challenge

Pyrazinamide is a cornerstone of the standard short-course TB regimen. However, its pharmacokinetics (PK) exhibit significant inter-individual variability. Accurate quantification is critical for Therapeutic Drug Monitoring (TDM) to prevent treatment failure (low exposure) or hepatotoxicity (high exposure).

Why Pyrazinamide-

Workflow Visualization

The following diagram outlines the critical path from sample receipt to data generation, highlighting the decision points for quality control.

Caption: Step-by-step bioanalytical workflow for PZA quantification ensuring matrix removal and column compatibility.

Materials and Reagents

Reference Standards

-

Internal Standard: Pyrazinamide-

N,d-

Note: If

N,d

-

Reagents

-

LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN).

-

Formic Acid (FA): Mass spec grade.

-

Ammonium Acetate: For pH buffering.

-

Water: Milli-Q or equivalent (18.2 MΩ·cm).

-

Blank Matrix: Human Plasma (K2EDTA or Lithium Heparin).

Experimental Protocol

Stock Solution Preparation

-

PZA Stock (1.0 mg/mL): Dissolve 10 mg PZA in 10 mL MeOH. Store at -20°C.

-

IS Stock (1.0 mg/mL): Dissolve 1 mg PZA-

N,d -

Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 MeOH:Water. This ensures the IS signal is consistent and approximately mid-range of the calibration curve.

Sample Preparation (Protein Precipitation)

Rationale: PZA is highly water-soluble. Liquid-Liquid Extraction (LLE) often suffers from poor recovery. Protein precipitation is efficient and, when combined with isotope dilution, highly reproducible.

-

Aliquot: Transfer 50 µL of plasma (standard, QC, or subject sample) into a 1.5 mL microcentrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution. Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Precipitating Solvent (ACN:MeOH 1:1 v/v).

-

Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of 0.1% Formic Acid in Water.

-

Expert Insight: Diluting the organic supernatant with water is crucial. Injecting high-organic solvent directly onto a high-aqueous column (like the T3) will cause "solvent effect" peak broadening and poor retention of the polar PZA.

-

LC-MS/MS Conditions

Liquid Chromatography[1][2][3][6][7][8][9][10][11][12][13][14]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

Column: Waters Atlantis T3 C18 (2.1 x 50 mm, 3 µm) or equivalent high-strength silica (HSS) column designed for polar retention.

-

Alternative: HILIC columns can be used but often require longer equilibration times.

-

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 2% | Loading (High Aqueous for retention) |

| 0.50 | 2% | Hold |

| 2.50 | 90% | Elution |

| 3.00 | 90% | Wash |

| 3.10 | 2% | Re-equilibration |

| 4.50 | 2% | End of Run |

Mass Spectrometry[1][2][3][6][7][8][9][11][12][13][14][15]

-

Interface: Electrospray Ionization (ESI), Positive Mode.[3][14][15]

-

Scan Type: Multiple Reaction Monitoring (MRM).[9][12][14][15][16]

-

Source Temp: 450°C (PZA is thermally stable).

-

Capillary Voltage: 3.5 kV.

MRM Transitions:

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Role |

| Pyrazinamide | 124.1 | 81.0 | 50 | 22 | Quantifier |

| Pyrazinamide | 124.1 | 54.0 | 50 | 35 | Qualifier |

| PZA- | 128.1 | 84.0 | 50 | 22 | Internal Standard |

Note: The transition 128.1 -> 84.0 assumes the label is retained in the fragment. Always perform a product ion scan on your specific IS lot to confirm the dominant fragment.

Validation Criteria (FDA/EMA Alignment)

To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .[17][18]

| Parameter | Acceptance Criteria |

| Linearity | |

| Accuracy | Mean % deviation within ±15% (±20% at LLOQ).[19] |

| Precision | CV < 15% ( < 20% at LLOQ).[19] |

| Matrix Effect | IS-normalized Matrix Factor (MF) CV < 15% across 6 lots of plasma.[3] |

| Recovery | Consistent recovery (>80% recommended) across Low, Mid, High QC levels. |

| Carryover | Blank after ULOQ must be < 20% of LLOQ signal. |

Expert Insights & Troubleshooting

The "Polarity Trap"

PZA is small and polar. On standard C18 columns using high organic initial conditions, PZA elutes in the void volume (dead time), co-eluting with salts and unretained plasma components.

-

Solution: Use the Atlantis T3 or a Polar-Embedded C18 . Ensure the initial gradient is 98% Aqueous .

Isotopic Contribution

While PZA-

-